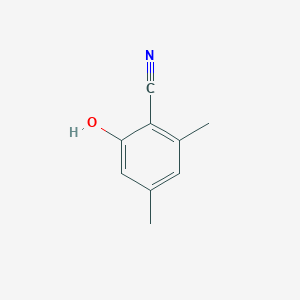

2-Hydroxy-4,6-dimethylbenzonitrile

説明

2-Hydroxy-4,6-dimethylbenzonitrile is an aromatic compound featuring a benzene ring substituted with a hydroxyl (-OH) group at the 2-position, methyl (-CH₃) groups at the 4- and 6-positions, and a nitrile (-CN) group at the 1-position. This arrangement creates a unique electronic and steric profile:

- Steric hindrance: The methyl groups at positions 4 and 6 may restrict reactivity at adjacent positions.

- Solubility: The hydroxyl group enhances polarity, improving solubility in polar solvents compared to non-hydroxylated analogs.

The compound is listed in product catalogs but is currently marked as discontinued, limiting its commercial availability . No direct data on its synthesis, crystallography, or applications are provided in the evidence, necessitating comparisons with structurally related compounds.

特性

IUPAC Name |

2-hydroxy-4,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBMNJCHYLBTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,6-dimethylbenzonitrile typically involves the reaction of 2,6-dimethylphenol with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of 2-Hydroxy-4,6-dimethylbenzonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

化学反応の分析

Types of Reactions: 2-Hydroxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed:

Oxidation: 2,6-Dimethylbenzoquinone

Reduction: 2-Hydroxy-4,6-dimethylbenzylamine

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

2-Hydroxy-4,6-dimethylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

Medicine: It has been investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 2-Hydroxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s hydroxyl and nitrile groups play a crucial role in its binding to these targets, influencing various biochemical pathways .

類似化合物との比較

Structural Analogs and Substituent Effects

Key analogs include benzonitrile derivatives with variations in substituent type and position (Table 1).

Table 1: Structural and Commercial Comparison of Benzonitrile Derivatives

Key Observations:

Functional Group Impact: Hydroxyl vs. Amino Groups: The hydroxyl group in 2-Hydroxy-4,6-dimethylbenzonitrile increases acidity (pKa ~8–10 for phenolic -OH) compared to the amino group (pKa ~4–5 for aromatic -NH₂), influencing solubility and reactivity. Hydroxyl derivatives are more prone to hydrogen bonding, while amino groups participate in nucleophilic reactions . Nitrile Group: The -CN group in all analogs enhances resistance to oxidation and enables participation in cyanation reactions.

In contrast, 2-Amino-3,6-dimethylbenzonitrile has methyl groups at 3 and 6, which may alter regioselectivity in further derivatization .

Reactivity and Biotransformation

Evidence from hydroxychalcone biotransformation studies (e.g., 2-hydroxy-4′-methylchalcone) highlights how hydroxyl and methyl substituents influence microbial transformations :

- Hydroxylation Patterns : Microbial strains preferentially reduce α,β-unsaturated bonds in hydroxychalcones, but unexpected hydroxylation at the C-4 position (as in 2,4-dihydroxy-4′-methyldihydrochalcone) suggests substituent positioning directs metabolic pathways .

- Implications for 2-Hydroxy-4,6-dimethylbenzonitrile : The compound’s hydroxyl and methyl groups may similarly affect its metabolic fate, though specific studies are lacking.

生物活性

2-Hydroxy-4,6-dimethylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

2-Hydroxy-4,6-dimethylbenzonitrile (C9H11NO) features a hydroxyl group and a nitrile functional group attached to a dimethyl-substituted benzene ring. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-hydroxy-4,6-dimethylbenzonitrile exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing inhibition of growth at varying concentrations. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle progression.

Table 1: Antimicrobial Efficacy of 2-Hydroxy-4,6-dimethylbenzonitrile

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |

Case Study 1: Antimicrobial Testing

In a controlled study, 2-hydroxy-4,6-dimethylbenzonitrile was tested against multiple strains of bacteria and fungi. Results indicated that the compound effectively inhibited the growth of resistant strains, suggesting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms.

Case Study 2: Cancer Cell Line Analysis

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results showed that treatment with 2-hydroxy-4,6-dimethylbenzonitrile led to a significant reduction in cell viability and increased markers of apoptosis compared to control groups.

The biological activity of 2-hydroxy-4,6-dimethylbenzonitrile is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it is believed to disrupt membrane integrity and inhibit essential enzymatic functions. In cancer cells, it may modulate signaling pathways related to cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。